molecular formula C22H19FO4S B3531632 4-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate

4-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate

Cat. No.: B3531632
M. Wt: 398.4 g/mol
InChI Key: LFKDOYGTEDTZME-UHFFFAOYSA-N
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Description

4-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorobenzyl group and a sulfonylmethyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate typically involves a multi-step process. One common method includes the esterification of 4-fluorobenzoic acid with 3-{[(4-methylphenyl)sulfonyl]methyl}benzyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also considered to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

4-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to certain targets, while the sulfonylmethyl group can influence the compound’s reactivity and stability. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
  • 3-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate

Uniqueness

4-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate is unique due to the specific positioning of the fluorine atom and the sulfonylmethyl group, which can significantly influence its chemical properties and reactivity compared to similar compounds. This unique structure can lead to distinct interactions with molecular targets and different applications in research and industry.

Properties

IUPAC Name

(4-fluorophenyl)methyl 3-[(4-methylphenyl)sulfonylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FO4S/c1-16-5-11-21(12-6-16)28(25,26)15-18-3-2-4-19(13-18)22(24)27-14-17-7-9-20(23)10-8-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKDOYGTEDTZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate
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